molecular formula C8H9NOS B8689222 2-methyl-6,7-dihydrobenzo[d]thiazol-4(5H)-one

2-methyl-6,7-dihydrobenzo[d]thiazol-4(5H)-one

Cat. No. B8689222
M. Wt: 167.23 g/mol
InChI Key: XXCXOMQNNFDRGP-UHFFFAOYSA-N
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Patent
US04208420

Procedure details

The compound is prepared from the product obtained in step (a), by cyclization with sodium ethoxide, followed by hydrolysis and decarboxylation of the crude ester. B.p.0.2 =130°-140° C. M.p.=86°-87° C. Overall yield: 26%.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH2:12][CH2:13][CH2:14][C:15]([O:17]CC)=O)=[C:5](C(OCC)=O)[N:6]=1.[O-]CC.[Na+]>>[CH3:1][C:2]1[S:3][C:4]2[CH2:12][CH2:13][CH2:14][C:15](=[O:17])[C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC(=C(N1)C(=O)OCC)CCCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
B.p.0.2 =130°-140° C

Outcomes

Product
Name
Type
Smiles
CC=1SC2=C(N1)C(CCC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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